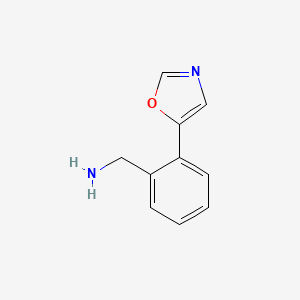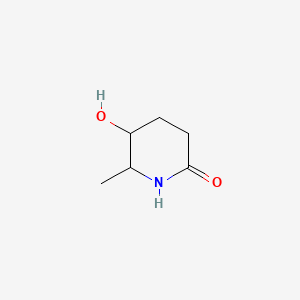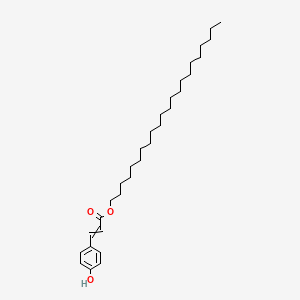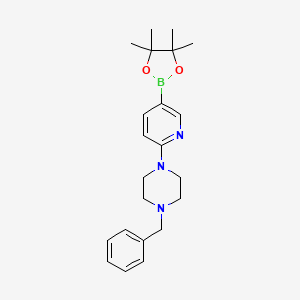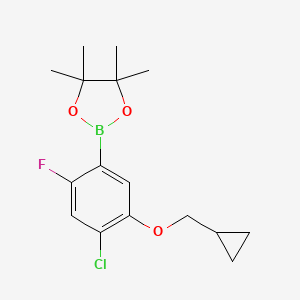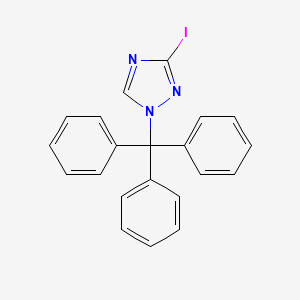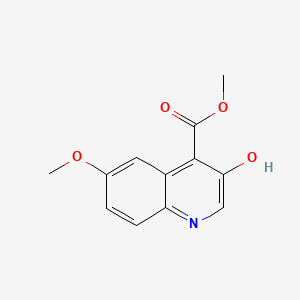
3-羟基-6-甲氧基喹啉-4-羧酸甲酯
描述
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing promising results in the treatment of breast, lung, and colon cancers.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用机制
Target of Action
It is known that quinolones, a class of compounds to which this molecule belongs, often interact with enzymes involved in dna replication, such as dna gyrase and topoisomerase iv .
Mode of Action
Quinolones typically exert their effects by inhibiting the aforementioned enzymes, thereby preventing dna replication and transcription .
Biochemical Pathways
Given the typical targets of quinolones, it can be inferred that this compound may interfere with dna replication and transcription pathways .
Result of Action
Based on the typical effects of quinolones, it can be inferred that this compound may lead to the inhibition of bacterial growth by interfering with dna replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
化学反应分析
Types of Reactions
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses .
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methoxyquinoline: Similar in structure but lacks the carboxylate group.
Methyl 6-methoxyquinoline-4-carboxylate: Similar but lacks the hydroxyl group.
3-Hydroxyquinoline-4-carboxylate: Similar but lacks the methoxy group.
Uniqueness
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its similar compounds .
属性
IUPAC Name |
methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXENXVBAKDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677324 | |
| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-48-5 | |
| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
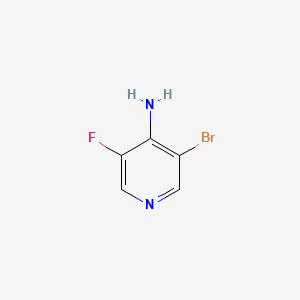
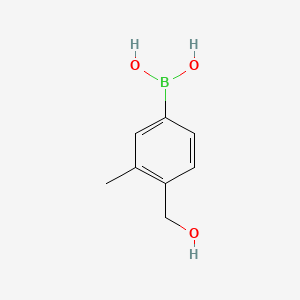
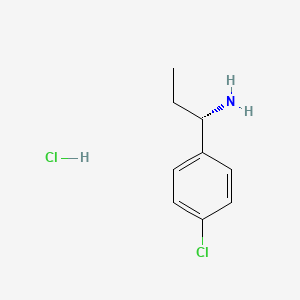
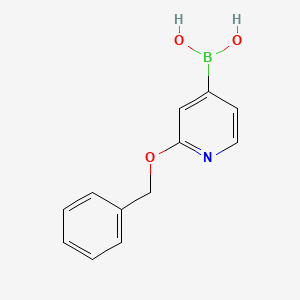
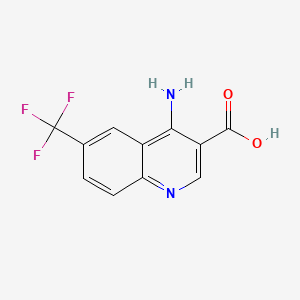
![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)
